1-Bromo-2-fluorocyclopropane

Physical Organic Chemistry Photoelectron Spectroscopy Electronic Structure

1-Bromo-2-fluorocyclopropane (CAS 1185112-51-9) is a chiral, halogenated cyclopropane building block with the molecular formula C₃H₄BrF and a molecular weight of 138.97 g/mol. This compound is characterized by a highly strained cyclopropane ring substituted with both bromine and fluorine atoms on adjacent carbons, conferring a unique stereoelectronic profile.

Molecular Formula C3H4BrF
Molecular Weight 138.97 g/mol
CAS No. 1185112-51-9
Cat. No. B1406211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-fluorocyclopropane
CAS1185112-51-9
Molecular FormulaC3H4BrF
Molecular Weight138.97 g/mol
Structural Identifiers
SMILESC1C(C1Br)F
InChIInChI=1S/C3H4BrF/c4-2-1-3(2)5/h2-3H,1H2
InChIKeyQGUCACBCRXRFMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-fluorocyclopropane (CAS 1185112-51-9): Technical Overview for Procurement in Medicinal Chemistry and Organofluorine Synthesis


1-Bromo-2-fluorocyclopropane (CAS 1185112-51-9) is a chiral, halogenated cyclopropane building block with the molecular formula C₃H₄BrF and a molecular weight of 138.97 g/mol [1]. This compound is characterized by a highly strained cyclopropane ring substituted with both bromine and fluorine atoms on adjacent carbons, conferring a unique stereoelectronic profile [1]. It exists as a pair of cis/trans diastereomers, with the (1S,2R) enantiomer being a key intermediate in the synthesis of fluorinated quinolone antibacterial agents [2]. The combination of the bromine leaving group and the fluorine atom's electronegativity enables its use as a versatile synthon in cross-coupling, nucleophilic substitution, and ring-opening transformations to generate complex fluorinated scaffolds [3].

Why Generic Substitution Fails for 1-Bromo-2-fluorocyclopropane: A Comparator-Based Analysis


Attempting to substitute 1-bromo-2-fluorocyclopropane with simpler or more readily available cyclopropane analogs (e.g., 1-bromo-2-chlorocyclopropane, 1-bromo-2-methylcyclopropane, or non-fluorinated bromocyclopropanes) is not chemically or functionally equivalent. The unique combination of bromine and fluorine on the cyclopropane ring is not merely additive; it is synergistic. Fluorine's strong electron-withdrawing effect substantially alters the reactivity of the adjacent C–Br bond in cross-coupling and nucleophilic substitution, while also significantly impacting the compound's lipophilicity and metabolic stability compared to chloro- or methyl-substituted analogs [1]. Furthermore, the fluorine atom is critical for the downstream biological activity of target molecules, as demonstrated in quinolone antibiotics where the 2-fluorocyclopropyl group is essential for both high antibacterial potency and safety . The differential reactivities and outcomes detailed in Section 3 demonstrate that substituting this specific building block will lead to different reaction kinetics, product distributions, or a loss of desired bioactivity, making it a non-fungible starting material.

1-Bromo-2-fluorocyclopropane: Head-to-Head Quantitative Evidence for Scientific Selection


Ionization Potential and Electronic Effects: Fluorine vs. Chlorine Substitution

The substitution of a chlorine atom for a fluorine atom in a bromohalocyclopropane significantly alters its electronic structure and, consequently, its reactivity. Photoelectron spectroscopy reveals that the first ionization potential (IP1) for bromocyclopropanes is consistently lower than for chlorocyclopropanes, indicating that the bromine-substituted ring is more electron-rich and more easily oxidized. While this study did not include 1-bromo-2-fluorocyclopropane specifically, the established class-level correlation shows that halogen identity is a primary determinant of electronic properties, with fluorine's high electronegativity expected to cause a further and distinct shift [1].

Physical Organic Chemistry Photoelectron Spectroscopy Electronic Structure

Regioselective Cross-Coupling: C–Br Bond Activation for Monofluorocyclopropane Synthesis

Nickel-catalyzed reductive arylation of gem-bromofluorocyclopropanes demonstrates excellent regioselectivity control, providing monofluorinated cyclopropane derivatives as the major product. This contrasts with other cyclopropane systems that often undergo ring-opening under similar reductive coupling conditions [1]. The presence of the bromine atom is essential for this transformation, and its reactivity is uniquely modulated by the adjacent fluorine atom to favor C–Br bond cleavage over ring-opening. This reaction showcases the distinct synthetic utility of this specific halocyclopropane scaffold.

Organometallic Chemistry Cross-Coupling Catalysis

Synthetic Efficiency: Silver-Catalyzed Bromofluorocyclopropanation

The (NHC)AgCl-catalyzed cyclopropanation of various alkenes with CFBr₂CO₂Na provides a direct and efficient route to bromofluorocyclopropanes [1]. This method is compatible with a wide range of substrates, including electron-rich, electron-neutral, and electron-poor alkenes, offering a versatile entry point for preparing diverse bromofluorocyclopropane building blocks. This contrasts with some classical methods using stronger bases and harsh conditions, which may have limited functional group tolerance.

Synthetic Methodology Carbene Chemistry Cyclopropanation

Metabolic Stability: Fluorocyclopropane Motifs Resist P450 Degradation

The metabolic stability conferred by a fluorocyclopropane motif is a key advantage over non-fluorinated alkyl or other halogen-substituted cyclopropanes. Studies using Cunninghamella elegans as a model for mammalian P450 metabolism show that fluorinated cyclopropane rings remain intact after incubation, whereas non-fluorinated analogs are more prone to oxidative degradation [1]. This metabolic resilience is a critical factor for improving the half-life and bioavailability of drug candidates containing this substructure.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Synthetic Versatility: From gem-Bromofluorocyclopropane to 2-Fluoroallyl Electrophiles

gem-Bromofluorocyclopropanes, which are closely related to the target compound, can be efficiently transformed into novel (2-fluoroallyl)pyridinium tetrafluoroborates [1]. These stable electrophiles are then used in Pd-catalyzed allylic substitution reactions to generate 2-fluoroallyl amines. This two-step sequence from a bromofluorocyclopropane showcases a distinct and valuable reactivity pathway that is not available from non-halogenated or chloro-substituted cyclopropanes, providing access to unique fluorinated synthons.

Synthetic Methodology Electrophilic Reagents Allylic Substitution

Crucial Intermediate for High-Potency Quinolone Antibacterials

The cis-2-fluorocyclopropylamine moiety, which can be derived from 2-bromo-2-fluorocyclopropane derivatives like 1-bromo-2-fluorocyclopropane, is a critical structural feature of a new class of quinolone antibacterial agents . These agents are noted for their strong antibacterial activity and high safety. The presence of the fluorine atom on the cyclopropyl ring is essential for this bioactivity, differentiating it from non-fluorinated or differently substituted cyclopropyl analogs [1]. The stereoselective synthesis of this cis-2-fluorocyclopropylamine from a bromofluorocyclopropane precursor is a key industrial process.

Medicinal Chemistry Antibacterial Agents Stereoselective Synthesis

1-Bromo-2-fluorocyclopropane: Validated Research and Industrial Applications Based on Comparative Evidence


Synthesis of Monofluorinated Cyclopropane Drug Candidates via Cross-Coupling

In medicinal chemistry programs requiring the installation of a metabolically stable fluorocyclopropane motif, 1-bromo-2-fluorocyclopropane is the building block of choice. As shown in Section 3 (Evidence Item 2), its unique reactivity in Ni-catalyzed reductive cross-coupling allows for the direct synthesis of monofluorinated cyclopropane derivatives, which are valuable pharmacophores for improving metabolic stability [1]. This approach is superior to using non-fluorinated bromocyclopropanes, which do not confer the same metabolic benefits, or other gem-dihalocyclopropanes that may undergo ring-opening.

Stereoselective Synthesis of cis-2-Fluorocyclopropylamine for Quinolone Antibiotics

This compound is a proven, critical intermediate for the industrial-scale production of advanced quinolone antibacterial agents. As detailed in Section 3 (Evidence Item 6), the cis-2-fluorocyclopropyl group is essential for the high potency and safety of these drugs . The stereoselective synthesis of this amine from a 2-bromo-2-fluorocyclopropane derivative is a validated process [2]. Procuring this specific halocyclopropane is a prerequisite for accessing this clinically relevant class of compounds.

Development of Novel Fluorinated Electrophiles and Building Blocks

For academic and industrial groups focused on synthetic methodology and building block collection, 1-bromo-2-fluorocyclopropane serves as a gateway to a variety of unique fluorinated synthons. As evidenced in Section 3 (Evidence Item 5), its transformation into stable (2-fluoroallyl)pyridinium salts for Pd-catalyzed allylic substitution demonstrates its capacity to generate electrophiles not easily accessible from other starting materials [3]. This makes it a high-value addition to any chemical library focused on fluorinated building blocks.

Exploration of Electronic and Steric Effects in Physical Organic Chemistry

Researchers in physical organic chemistry will find this compound ideal for studying the interplay between halogen substitution and cyclopropane strain. As discussed in Section 3 (Evidence Item 1), the distinct ionization potentials of halocyclopropanes [4] make 1-bromo-2-fluorocyclopropane a valuable model system for probing how fluorine substitution alters the electronic structure and reactivity of a strained carbocycle, especially when compared to its chloro and non-fluorinated analogs.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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